molecular formula C14H13ClN2OS2 B2539585 2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 887225-36-7

2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2539585
CAS RN: 887225-36-7
M. Wt: 324.84
InChI Key: PCUFLFRZLJAHHJ-UHFFFAOYSA-N
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Description

The compound “2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a type of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown a therapeutic interest and have been used in the development of new therapies .

Scientific Research Applications

Chemical Structure and Polymorphism

The compound 2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is related to a class of chemicals that have been studied for their unique chemical structures and polymorphism. For example, research into 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound with similar structural features, has revealed interesting polymorphic forms. These forms exhibit distinct hydrogen bonding and pi-pi interactions, influencing their crystalline structures and potentially affecting their physical and chemical properties (Glidewell et al., 2003).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine, which share a core structure with the compound , have been synthesized and evaluated for their antitumor activities. These studies have identified compounds with potent anticancer activities, comparable to established chemotherapy agents like doxorubicin, across various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests potential applications of such compounds in cancer research and therapy.

Dual Inhibitory Activity

Research has also been conducted on compounds structurally related to this compound for their dual inhibitory activity against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targets in cancer treatment due to their role in DNA synthesis. Compounds exhibiting dual inhibitory properties offer a promising avenue for the development of novel anticancer drugs (Gangjee et al., 2008).

Synthesis and Chemical Properties

The synthesis and chemical properties of thieno[3,2-d]pyrimidine derivatives, including methodologies for creating various substituted forms, highlight the versatility and potential for further chemical exploration of this compound. For instance, innovative synthetic approaches have enabled the creation of diverse derivatives with potential biological activities, paving the way for new drug development and chemical studies (Liu et al., 2007).

Mechanism of Action

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS2/c1-17-13(18)12-11(5-6-19-12)16-14(17)20-8-9-3-2-4-10(15)7-9/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUFLFRZLJAHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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